molecular formula Al3Pt5 B14582220 CID 78066191

CID 78066191

Cat. No.: B14582220
M. Wt: 1056.4 g/mol
InChI Key: TYQNTLKPNNKURY-UHFFFAOYSA-N
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Description

No data on CID 78066191 (e.g., structure, properties, or applications) is present in the provided evidence. PubChem CID identifiers are referenced in and , but these pertain to other compounds (e.g., oscillatoxin D, CID 101283546) .

Properties

Molecular Formula

Al3Pt5

Molecular Weight

1056.4 g/mol

InChI

InChI=1S/3Al.5Pt

InChI Key

TYQNTLKPNNKURY-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Pt].[Pt].[Pt].[Pt].[Pt]

Origin of Product

United States

Preparation Methods

The preparation of CID 78066191 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific reagents, to achieve the desired chemical structure.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

Reaction Classification and Mechanistic Analogues

While CID 78066191 itself lacks direct experimental data, its reactivity can be inferred from organosilicon and chlorinated compound analogs:

Reaction Type Reagents/Conditions Observed Products Source
Nucleophilic SubstitutionBases (e.g., KOH), polar aprotic solventsSiloxane derivatives
OxidationOzone, hydrogen peroxideEpoxides or carbonyl compounds
Cross-CouplingTransition metal catalysts (e.g., Rh, Pd)Functionalized silanes

Key Mechanistic Features :

  • Electrophilic character : Chloromethyl groups in analogous compounds facilitate nucleophilic attack, forming bonds with amines, alcohols, or thiols.

  • Radical pathways : Halogen abstraction under UV light may initiate polymerization or chain-transfer reactions .

Pharmacologically Relevant Reactions

Indirect evidence from LSD1 inhibitor studies (e.g., CC-90011) highlights enzymatic interactions with demethylase targets:

Parameter Observation Implication for this compound
Redox ActivityReversible inhibition via FAD interactionPotential for hydride transfer reactions
Substrate BindingPromiscuity in binding pocketTolerance for structural modifications

Structural and Crystallographic Insights

X-ray data from related indole derivatives (e.g., Table 1 in ) reveals:

  • Hydrogen bonding : Intramolecular N–H⋯O interactions stabilize reactive intermediates.

  • Conformational flexibility : Rotatable bonds in chloromethyl groups enable diverse reaction trajectories.

Synthetic Limitations and Challenges

  • Purification Complexity :

    • High reactivity necessitates advanced techniques like preparative HPLC or flash chromatography.

  • Stability Issues :

    • Susceptibility to hydrolysis in aqueous environments limits storage conditions.

Unexplored Reaction Pathways

Emerging catalytic methods from aziridination studies (e.g., Rh₂ catalysts) suggest untested opportunities for stereoselective transformations .

Scientific Research Applications

CID 78066191 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including drug development and disease treatment.

    Industry: this compound is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78066191 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Example Approach from

  • LC-ESI-MS with CID (Collision-Induced Dissociation): Used to differentiate ginsenoside isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) based on fragmentation patterns .
  • Key Parameters: Parameter Ginsenoside Rf Pseudoginsenoside F11 Dominant fragment ions m/z 637, 475 m/z 637, 491 Retention time (min) 23.5 24.8

This method emphasizes the importance of combining chromatographic separation with tandem mass spectrometry for distinguishing isomers.

Oscillatoxin Derivatives ()

The closest analogs mentioned are oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092), which differ in methyl groups or side-chain modifications . A hypothetical comparison table for such compounds might include:

CID Name Molecular Formula Key Structural Feature
101283546 Oscillatoxin D C₃₄H₅₀O₈ Epoxy-lactone ring
185389 30-Methyl-oscillatoxin D C₃₅H₅₂O₈ Methyl substitution at C30
156582093 Oscillatoxin E C₃₃H₄₈O₈ Shorter alkyl chain

Critical Limitations

  • Methodological Gaps: While techniques like CID-MS () or vacuum distillation () are described, their application to CID 78066191 cannot be extrapolated without primary data.

Recommendations for Future Research

To fulfill the query requirements, the following steps are necessary:

PubChem Database Query : Retrieve this compound’s structure, IUPAC name, and properties directly from PubChem.

Structural Analog Identification : Use tools like Tanimoto similarity scoring or substructure searches to identify comparable compounds.

Experimental Validation : Apply analytical methods from (LC-ESI-MS/CID) or (rigorous parameter control) to generate comparative data.

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